4-(Dichloromethanesulfonyl)-N,N-dimethyl-2,6-dinitroaniline
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Overview
Description
4-(Dichloromethanesulfonyl)-N,N-dimethyl-2,6-dinitroaniline is a complex organic compound characterized by its unique chemical structure. This compound is notable for its dichloromethanesulfonyl group attached to a dinitroaniline core, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its specific interactions and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethanesulfonyl)-N,N-dimethyl-2,6-dinitroaniline typically involves multiple steps. One common method includes the nitration of aniline derivatives followed by sulfonylation. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration and sulfonylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethanesulfonyl)-N,N-dimethyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted aniline derivatives.
Scientific Research Applications
4-(Dichloromethanesulfonyl)-N,N-dimethyl-2,6-dinitroaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and nitro groups into other compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dichloromethanesulfonyl)-N,N-dimethyl-2,6-dinitroaniline involves its interaction with specific molecular targets. The dichloromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitro groups can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components. These interactions can disrupt normal cellular functions, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple chlorinated solvent with different reactivity and applications.
Methanesulfonyl chloride: A related sulfonyl chloride used in organic synthesis.
2,6-Dinitroaniline: A simpler nitroaniline derivative with distinct properties.
Uniqueness
4-(Dichloromethanesulfonyl)-N,N-dimethyl-2,6-dinitroaniline is unique due to the combination of its dichloromethanesulfonyl and dinitroaniline groups. This combination imparts specific reactivity and potential biological activity that is not observed in simpler related compounds. Its ability to undergo multiple types of chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Properties
CAS No. |
61497-32-3 |
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Molecular Formula |
C9H9Cl2N3O6S |
Molecular Weight |
358.15 g/mol |
IUPAC Name |
4-(dichloromethylsulfonyl)-N,N-dimethyl-2,6-dinitroaniline |
InChI |
InChI=1S/C9H9Cl2N3O6S/c1-12(2)8-6(13(15)16)3-5(4-7(8)14(17)18)21(19,20)9(10)11/h3-4,9H,1-2H3 |
InChI Key |
UWNJXEFYRYJIRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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